molecular formula Na2Rb B14640485 CID 71444832 CAS No. 56126-79-5

CID 71444832

Cat. No.: B14640485
CAS No.: 56126-79-5
M. Wt: 131.447 g/mol
InChI Key: USLOUDZLVKSODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71444832, also known as Brivaracetam, is a chemical compound used primarily as an anticonvulsant in the treatment of epilepsy. It is a derivative of levetiracetam and is known for its high affinity for synaptic vesicle protein 2A (SV2A) in the brain, which is believed to contribute to its antiepileptic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam involves several steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidone ring and the introduction of the butyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Brivaracetam follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Brivaracetam undergoes various chemical reactions, including:

    Oxidation: Brivaracetam can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The compound can be reduced to form its primary amine derivative.

    Substitution: Brivaracetam can undergo nucleophilic substitution reactions, particularly at the butyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Brivaracetam N-oxide

    Reduction: Brivaracetam primary amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Brivaracetam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrolidone derivatives.

    Biology: Investigated for its effects on synaptic vesicle protein 2A and its role in neurotransmitter release.

    Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy. It is also being studied for potential use in other neurological disorders.

    Industry: Used in the development of new antiepileptic drugs and as a reference standard in pharmaceutical research.

Mechanism of Action

Brivaracetam exerts its effects by binding to synaptic vesicle protein 2A (SV2A) in the brain. This binding is believed to modulate neurotransmitter release, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways involved are still under investigation, but it is known that SV2A plays a crucial role in synaptic vesicle exocytosis and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: The parent compound of Brivaracetam, also an anticonvulsant with a similar mechanism of action.

    Piracetam: Another pyrrolidone derivative, primarily used as a nootropic agent.

    Etiracetam: A structural analog of Levetiracetam with similar antiepileptic properties.

Uniqueness of Brivaracetam

Brivaracetam is unique due to its higher affinity for SV2A compared to Levetiracetam, which translates to greater efficacy at lower doses. Additionally, Brivaracetam has a more favorable pharmacokinetic profile, with rapid absorption and fewer drug-drug interactions, making it a preferred choice for certain patient populations.

Properties

CAS No.

56126-79-5

Molecular Formula

Na2Rb

Molecular Weight

131.447 g/mol

InChI

InChI=1S/2Na.Rb

InChI Key

USLOUDZLVKSODR-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Rb]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.